molecular formula C12H20N2 B14463301 (1E,2E)-N~1~,N~2~-Dicyclopentylethane-1,2-diimine CAS No. 67430-51-7

(1E,2E)-N~1~,N~2~-Dicyclopentylethane-1,2-diimine

Cat. No.: B14463301
CAS No.: 67430-51-7
M. Wt: 192.30 g/mol
InChI Key: ZEAKBDJDIVVIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-dicyclopentylethane-1,2-diimine is an organic compound characterized by the presence of two imine groups (RCH=NR’) attached to an ethane backbone. This compound is part of the diimine family, which is known for its versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-dicyclopentylethane-1,2-diimine can be synthesized through the condensation reaction of cyclopentylamine with glyoxal. The reaction typically involves mixing the amine and aldehyde in a solvent such as ethanol, followed by heating under reflux conditions to facilitate the formation of the diimine .

Industrial Production Methods

In an industrial setting, the synthesis of N,N’-dicyclopentylethane-1,2-diimine may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures a consistent product yield and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

N,N’-dicyclopentylethane-1,2-diimine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-dicyclopentylethane-1,2-diimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-dicyclopentylethane-1,2-diimine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The imine groups play a crucial role in stabilizing the transition states and intermediates during these reactions .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-diphenylethane-1,2-diimine
  • N,N’-diisopropylethane-1,2-diimine
  • N,N’-dimethylethane-1,2-diimine

Uniqueness

N,N’-dicyclopentylethane-1,2-diimine is unique due to its cyclopentyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential .

Properties

CAS No.

67430-51-7

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N,N'-dicyclopentylethane-1,2-diimine

InChI

InChI=1S/C12H20N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h9-12H,1-8H2

InChI Key

ZEAKBDJDIVVIHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=CC=NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.